molecular formula C4H5BrN2O B8012173 C-(4-Bromo-oxazol-2-yl)-methylamine

C-(4-Bromo-oxazol-2-yl)-methylamine

Cat. No.: B8012173
M. Wt: 177.00 g/mol
InChI Key: GUDRAXXOSPIPQZ-UHFFFAOYSA-N
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Description

C-(4-Bromo-oxazol-2-yl)-methylamine is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a bromine atom at the 4-position of the oxazole ring and a methylamine group attached to the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(4-Bromo-oxazol-2-yl)-methylamine typically involves the bromination of oxazole derivatives followed by the introduction of the methylamine group. One common method involves the reaction of 4-bromo-2-oxazoline with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions followed by amination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

C-(4-Bromo-oxazol-2-yl)-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromine atom to other substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

C-(4-Bromo-oxazol-2-yl)-methylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of C-(4-Bromo-oxazol-2-yl)-methylamine involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The methylamine group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-oxazoline: A precursor in the synthesis of C-(4-Bromo-oxazol-2-yl)-methylamine.

    2-Methylamino-oxazole: A structurally related compound with similar chemical properties.

    4-Chloro-oxazole: Another halogenated oxazole derivative with distinct reactivity.

Uniqueness

This compound is unique due to the presence of both bromine and methylamine groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(4-bromo-1,3-oxazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c5-3-2-8-4(1-6)7-3/h2H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDRAXXOSPIPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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